molecular formula C11H13F3N2O3S B1676157 Mefluidide CAS No. 53780-34-0

Mefluidide

Cat. No.: B1676157
CAS No.: 53780-34-0
M. Wt: 310.29 g/mol
InChI Key: OKIBNKKYNPBDRS-UHFFFAOYSA-N
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Description

Mefluidide, known chemically as N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide, is a plant growth regulator and herbicide. It was developed by the 3M Company and has been used primarily in agriculture and horticulture to control the growth of various plant species. This compound is particularly effective in retarding grass growth and suppressing seedhead formation in turf grasses .

Mechanism of Action

Target of Action

Mefluidide, a synthetic plant growth regulator, primarily targets the KCS6, CER60, and CER1 enzymes . These enzymes play a crucial role in the biosynthesis of very-long-chain fatty acids, which are essential components of plant cell membranes .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition affects the normal functioning of the plant cells, leading to a retardation of vegetative growth and suppression of seedheads in grasses .

Biochemical Pathways

This compound affects the pathways related to cell elongation and division . It has been observed that as the concentration of this compound increases in growing tissues of grasses, the most noticeable first effect is a reduction in cell elongation . If higher levels of this compound accumulate, cell division may also be inhibited both in the apical and intercalary meristems .

Pharmacokinetics

This compound is absorbed by roots as well as leaves or stems, but rapid metabolism by soil microorganisms usually limits its substantial uptake to the above-ground portions of plants under normal field conditions . Depending on the plant species, as much as 70% of applied this compound may be taken up, although 25% to 50% uptake is more common . Less than 25% of the absorbed this compound is translocated to other above-ground grass tissues and less than 8% appears in the roots .

Result of Action

The primary result of this compound’s action is the retardation of vegetative growth and suppression of seedheads in grasses . This leads to a noticeable reduction in plant height and an increase in the incorporation of carbon from leucine into protein . This compound also has the ability to protect chilling-sensitive plants such as cucumber and corn from chilling injury .

Action Environment

The action of this compound is greatly influenced by environmental factors such as temperature, relative humidity, and the presence of adjuvants . A higher temperature and a high relative humidity permit greater uptake and translocation of this compound . Adjuvants speed up the penetration of this compound, causing greater uptake and translocation, especially under suboptimal environmental conditions .

Biochemical Analysis

Biochemical Properties

Mefluidide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with 3-ketoacyl-CoA synthase, an enzyme involved in the elongation of very long-chain fatty acids. This interaction inhibits the enzyme’s activity, leading to altered fatty acid synthesis . Additionally, this compound has been shown to exhibit auxin-like activity, stimulating coleoptile elongation in corn (Zea mays) at specific concentrations .

Cellular Effects

This compound influences various types of cells and cellular processes. In plants, it affects root and pollen tube growth by inhibiting the activity of 3-ketoacyl-CoA synthase, which is essential for the elongation of very long-chain fatty acids . This inhibition results in stunted root and pollen tube growth. Moreover, this compound’s auxin-like activity impacts cell signaling pathways, gene expression, and cellular metabolism, promoting elongation in certain plant tissues .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. By inhibiting 3-ketoacyl-CoA synthase, this compound disrupts the synthesis of very long-chain fatty acids, which are crucial for various cellular functions . Additionally, its auxin-like activity suggests that this compound may interact with auxin receptors or signaling components, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated consistent inhibition of root and pollen tube growth, as well as sustained auxin-like activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound stimulates coleoptile elongation in corn, similar to the effects of indoleacetic acid . At higher doses, this compound can exhibit toxic or adverse effects, including inhibition of root and pollen tube growth . These threshold effects highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of very long-chain fatty acids. By inhibiting 3-ketoacyl-CoA synthase, this compound disrupts the elongation of these fatty acids, affecting the composition and function of cellular membranes . This disruption can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function. The compound’s distribution within plant tissues is crucial for its role as a growth regulator .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. In particular, this compound’s interaction with 3-ketoacyl-CoA synthase occurs in the endoplasmic reticulum, where the enzyme is localized . This localization is critical for the compound’s inhibitory effects on fatty acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mefluidide is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, 2,4-dimethyl-5-aminobenzenesulfonamide. This intermediate is then reacted with trifluoromethanesulfonyl chloride to form the trifluoromethylsulfonyl derivative. Finally, this derivative is acylated with acetic anhydride to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors under controlled conditions to ensure high purity and yield. The reaction conditions typically involve the use of solvents such as methanol and acetone, and the reactions are carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Mefluidide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mefluidide has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Mefluidide is unique among plant growth regulators due to its specific chemical structure and mode of action. Similar compounds include:

This compound stands out due to its ability to effectively retard grass growth and suppress seedhead formation while maintaining the healthy appearance of the treated plants .

Properties

IUPAC Name

N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13F3N2O3S/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14/h4-5,16H,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIBNKKYNPBDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7034709
Record name Mefluidide
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Molecular Weight

310.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Formulations include granular, ready-to-use liquid, and soluble liquid concentrate; [Reference #1] White, odorless, crystalline solid; [Chem Service MSDS]
Record name Mefluidide
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Solubility

In water, 180 mg/L at 23 °C, In water, 0.18 g/L at 25 °C, Solubility at 25 °C (g/L): benzene 0.31; dichloromethane 2.1; 1-octanol 17; methanol 310; acetone 350, Soluble in acetone, methanol; slightly soluble in benzene, Solubility in acetone 350, methanol 310, acetonitrile 64, ethyl acetate 50, n-octanol 17, diethyl ether 3.9, dichloromethane 2.1, benzene 0.31, xylene 0.12 (all in g/L, 23 °C)
Record name Mefluidide
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Vapor Pressure

VP: <1X10-4 mm Hg at 25 °C
Record name Mefluidide
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Color/Form

Crystalline solid, Crystals

CAS No.

53780-34-0
Record name Mefluidide
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Record name Mefluidide [ANSI:BSI:ISO]
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Record name Mefluidide
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Record name 2',4'-dimethyl-5'-(trifluoromethanesulphonamido)acetanilide
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Record name MEFLUIDIDE
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Record name Mefluidide
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Melting Point

183-185 °C
Record name Mefluidide
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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